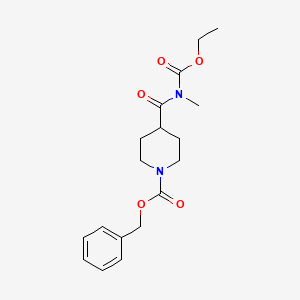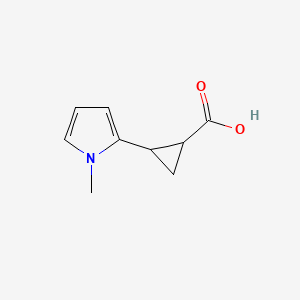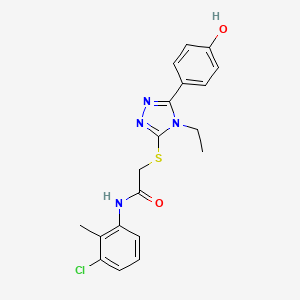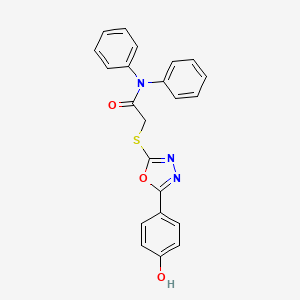
4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and two fluorine atoms at the 2nd and 6th positions of the phenol ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol typically involves the reaction of 4-bromo-1H-pyrazole with 2,6-difluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated compounds.
Substitution: Azide or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
- 4-(4-Bromo-1H-pyrazol-3-yl)benzene
- 4-(4-Bromo-1H-pyrazol-3-yl)phenol
Uniqueness
4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The combination of these substituents can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H5BrF2N2O |
|---|---|
Peso molecular |
275.05 g/mol |
Nombre IUPAC |
4-(4-bromo-1H-pyrazol-5-yl)-2,6-difluorophenol |
InChI |
InChI=1S/C9H5BrF2N2O/c10-5-3-13-14-8(5)4-1-6(11)9(15)7(12)2-4/h1-3,15H,(H,13,14) |
Clave InChI |
CWAPPQFQSDQCPN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)O)F)C2=C(C=NN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
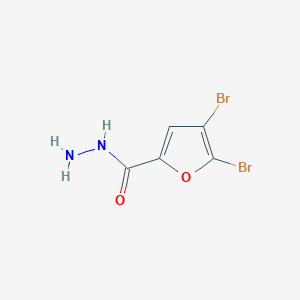

![4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11781857.png)


![2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781878.png)
![2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole](/img/structure/B11781892.png)

